Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 171874-59-2
VCID: VC2103269
InChI: InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12)
SMILES: COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N
Molecular Formula: C9H7BrN2O2S
Molecular Weight: 287.14 g/mol

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate

CAS No.: 171874-59-2

Cat. No.: VC2103269

Molecular Formula: C9H7BrN2O2S

Molecular Weight: 287.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate - 171874-59-2

Specification

CAS No. 171874-59-2
Molecular Formula C9H7BrN2O2S
Molecular Weight 287.14 g/mol
IUPAC Name methyl 2-amino-6-bromo-1,3-benzothiazole-4-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12)
Standard InChI Key YFSUAMFRUMAKQD-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N
Canonical SMILES COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate contains several key structural elements:

  • A benzothiazole core (fused benzene and thiazole rings)

  • An amino (-NH₂) group at position 2 of the thiazole ring

  • A bromine atom at position 6 of the benzene ring

  • A methyl carboxylate (-COOCH₃) group at position 4 of the benzene ring

The compound bears structural similarity to other benzothiazole derivatives reported in literature, such as methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate and methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate , though with different substituents and substitution patterns.

Predicted Physicochemical Properties

Based on the properties of similar benzothiazole derivatives, the following physicochemical characteristics can be predicted for methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₉H₇BrN₂O₂SBased on structural composition
Molecular Weight~287 g/molCalculated from atomic weights
Physical StateSolid at room temperatureCommon for similar benzothiazole derivatives
SolubilityLimited water solubility; better solubility in organic solventsBased on similar compounds with halogen substituents
Boiling Point~370°CExtrapolated from related compounds
Density~1.7 g/cm³Comparable to related brominated benzothiazole compounds

It should be noted that these properties are predictions based on structural similarity to documented compounds and may vary from experimentally determined values.

Synthesis Methods

Cyclization of Substituted Anilines

A potential synthetic route may involve the cyclization of appropriately substituted anilines with thiourea or related sulfur-containing reagents. This approach is commonly employed for synthesizing 2-aminobenzothiazoles .

Functionalization of the Benzothiazole Core

Another strategy could involve the synthesis of a simpler benzothiazole core followed by sequential functionalization to introduce the bromine atom and methyl carboxylate group at their respective positions. Various methods including diazo-coupling, Knoevenagel condensation, and microwave-assisted synthesis have been reported for functionalizing benzothiazole scaffolds .

Synthetic Challenges

The synthesis of methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate presents several potential challenges:

  • Regioselective introduction of functional groups at specific positions

  • Potential interference between the various functional groups during multistep synthesis

  • Optimization of reaction conditions to maximize yield and purity

  • Purification of the final product from synthetic intermediates and by-products

These challenges would necessitate careful selection of reagents, reaction conditions, and purification methods to achieve successful synthesis.

Benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis, with several compounds demonstrating inhibitory effects comparable to or better than standard reference drugs . The 2-amino substitution pattern present in our target compound is particularly noteworthy in this context, as it appears in several active benzothiazole-based anti-tubercular agents.

Enzyme Inhibition

The presence of both electron-withdrawing (bromine and carboxylate) and electron-donating (amino) groups may enable the compound to interact with various enzymatic targets. Related benzothiazole compounds have shown inhibitory activity against enzymes such as DprE1, which is involved in the cell wall synthesis of mycobacteria .

Structure-Activity Relationships

The specific substitution pattern in methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate may influence its biological activity in several ways:

  • The 2-amino group often serves as a hydrogen bond donor in interactions with biological targets

  • The bromine atom at position 6 may enhance lipophilicity and binding to hydrophobic pockets of target proteins

  • The methyl carboxylate at position 4 provides additional hydrogen bond acceptor capabilities

Molecular docking studies on related compounds have demonstrated that these structural features can significantly influence binding affinity and selectivity toward biological targets .

Spectroscopic Characterization

NMR Spectroscopy

In ¹H NMR, the compound would likely show:

  • Signals for aromatic protons at the 5 and 7 positions

  • A singlet for the methyl group of the carboxylate

  • A broad signal for the amino group protons

In ¹³C NMR, distinctive signals would be expected for:

  • The thiazole carbon at position 2 (typically downfield due to attachment to nitrogen and sulfur)

  • The carbonyl carbon of the methyl carboxylate group

  • The carbon bearing the bromine atom (typically upfield compared to unsubstituted aromatic carbons)

IR Spectroscopy

Characteristic IR absorption bands would likely include:

  • N-H stretching vibrations (3300-3500 cm⁻¹)

  • C=O stretching of the methyl carboxylate (~1700 cm⁻¹)

  • C=N stretching of the thiazole ring (~1600 cm⁻¹)

  • C-Br stretching (~600-800 cm⁻¹)

X-Ray Crystallography

X-ray crystallographic analysis would be valuable for confirming the exact three-dimensional structure of the compound. Similar benzothiazole derivatives have been successfully characterized using this technique, revealing important structural features including bond lengths, angles, and crystal packing arrangements . For example, crystallographic data for methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate revealed a complex hydrogen-bonded network in the solid state .

Current Research Status and Future Directions

Research Gaps

The current literature exhibits several notable gaps regarding methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate:

  • Limited experimental data on synthesis and purification

  • Absence of detailed spectroscopic characterization

  • Lack of specific biological activity profiles

  • Insufficient information on structure-activity relationships

Future Research Opportunities

These knowledge gaps present numerous opportunities for future research:

  • Development and optimization of synthetic routes

  • Comprehensive spectroscopic characterization

  • Evaluation of biological activities, particularly anti-tubercular properties

  • Investigation of potential medicinal applications

  • Structure modification studies to enhance biological activities

  • Detailed molecular docking and computational studies to predict target interactions

Such research would contribute significantly to the understanding of this compound and its potential applications in pharmaceutical development.

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